molecular formula C16H15ClN4O3 B5753826 1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine

1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine

Katalognummer B5753826
Molekulargewicht: 346.77 g/mol
InChI-Schlüssel: MTPWGSFRTDJEFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, commonly known as CNB-001, is a novel compound that has shown potential in treating various neurological disorders. It is a small molecule that has been synthesized and extensively studied for its pharmacological properties.

Wirkmechanismus

CNB-001 exerts its neuroprotective effects by modulating various signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, CNB-001 has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which play a role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce oxidative stress and inflammation, and enhance neuronal survival and regeneration. It has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CNB-001 is its potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied in preclinical models, and its safety and efficacy profile make it a promising candidate for further development. However, there are some limitations to its use in lab experiments. For example, the synthesis method for CNB-001 is complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling and storage.

Zukünftige Richtungen

There are several future directions for the development of CNB-001. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further preclinical studies are needed to fully understand the pharmacological properties of CNB-001 and its potential as a therapeutic agent. Clinical trials are also needed to evaluate the safety and efficacy of CNB-001 in humans. Finally, the development of novel formulations and delivery methods may improve the bioavailability and therapeutic potential of CNB-001.
Conclusion:
In conclusion, CNB-001 is a novel compound with potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied for its pharmacological properties, and its safety and efficacy profile make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.

Synthesemethoden

CNB-001 is synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 2-pyridylmethylamine and subsequent cyclization with phosgene. The final product is obtained after purification and isolation.

Wissenschaftliche Forschungsanwendungen

CNB-001 has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.

Eigenschaften

IUPAC Name

(2-chloro-4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O3/c17-14-11-12(21(23)24)4-5-13(14)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPWGSFRTDJEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Chloro-4-nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.